molecular formula C15H14N2O2S B112622 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea CAS No. 429642-03-5

1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea

Cat. No. B112622
CAS RN: 429642-03-5
M. Wt: 286.4 g/mol
InChI Key: RCIWZISSHKPOEV-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea is a chemical compound with the CAS Number: 429642-03-5. Its molecular weight is 286.35 and its IUPAC name is N-benzoyl-N’-(2-hydroxy-5-methylphenyl)thiourea .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N2O2S/c1-10-7-8-13(18)12(9-10)16-15(20)17-14(19)11-5-3-2-4-6-11/h2-9,18H,1H3,(H2,16,17,19,20) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea include a molecular weight of 286.35 . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

C15H14N2O2S C_{15}H_{14}N_{2}O_{2}S C15​H14​N2​O2​S

and a molecular weight of 286.35 g/mol . Below is a comprehensive analysis of its scientific research applications across various fields:

Analytical Chemistry

Analytical chemists may employ 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea in the development of new analytical methods. Its well-defined structure and properties make it a suitable candidate for calibration standards in various spectroscopic and chromatographic techniques .

Pharmaceutical Research

In pharmaceutical research, this compound’s role is crucial for testing and validation. It serves as a high-quality reference standard that ensures the reliability of experimental results, which is vital for the discovery and development of new drugs .

Safety and Hazards

The safety information and hazards associated with 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea are not specified in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10-7-8-13(18)12(9-10)16-15(20)17-14(19)11-5-3-2-4-6-11/h2-9,18H,1H3,(H2,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIWZISSHKPOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea

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